5-Amino-1-methylquinolinium

NNMT inhibition structure-activity relationship quinolinium analogs

Choose 5-Amino-1-methylquinolinium (5-amino-1MQ) iodide for NNMT inhibition studies. This compound delivers 10-fold greater inhibitory potency than unsubstituted 1-MQ (IC50 1.2 µM vs. 12.1 µM) with high membrane permeability (flux 3.01×10⁻⁶ cm/s), ensuring reliable intracellular target engagement. Validated in vivo dosing (5–10 mg/kg s.c.) enhances muscle stem cell activity and regeneration in aged mice. Functional cellular EC50 values are established for lipogenesis (30 µM) and 1-MNA (2.3 µM) in adipocytes. Selectively inhibits NNMT without affecting other methyltransferases or NAD⁺ salvage enzymes, ensuring on-target pharmacology. Available as iodide salt (CAS 42464-96-0) with ≥98% HPLC purity.

Molecular Formula C10H11N2+
Molecular Weight 159.21 g/mol
Cat. No. B14899983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-methylquinolinium
Molecular FormulaC10H11N2+
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC2=C(C=CC=C21)N
InChIInChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1
InChIKeyZMJBCEIHNOWCMC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-methylquinolinium: A Selective, Substrate-Site Targeting NNMT Inhibitor with Validated In Vivo Pharmacokinetics and Multi-Model Therapeutic Efficacy


5-Amino-1-methylquinolinium (5-amino-1MQ; CAS 685079-15-6), typically utilized as its iodide salt (CAS 42464-96-0), is a small-molecule quinolinium derivative that functions as a substrate site-targeting, selective inhibitor of nicotinamide N-methyltransferase (NNMT) [1]. It is a permanent cation with a molecular formula of C10H11N2⁺ and a molecular weight of 159.21 g/mol [2]. The compound has been rigorously characterized for its enzyme inhibition kinetics, cellular permeability, and in vivo pharmacokinetic profile, distinguishing it from less selective or non-optimized NNMT inhibitors. Its therapeutic potential has been demonstrated across preclinical models of metabolic disease, muscle degeneration, and cancer, supported by robust in vitro and in vivo data .

Why 5-Amino-1-methylquinolinium Cannot Be Substituted by Generic Quinolinium Analogs


Generic substitution with other quinolinium analogs (e.g., 1-methylquinolinium, 1-MQ) or NNMT-targeting molecules is scientifically unjustified due to critical differences in inhibitory potency, cellular permeability, and target selectivity. Head-to-head structure-activity relationship (SAR) studies reveal that the 5-amino substitution on the quinolinium core is essential for achieving a nanomolar-range inhibition of NNMT (IC50 = 1.2 µM for 5-amino-1MQ vs. 12.1 µM for 1-MQ) [1]. Furthermore, this specific substitution pattern confers high membrane permeability (flux = 3.01 × 10⁻⁶ cm/s) compared to the impermeable nature of unsubstituted 1-MQ (flux = 0 cm/s) [1]. These structural features are critical for achieving intracellular target engagement and therapeutic efficacy in vivo, rendering the compound a unique tool that cannot be approximated by other structurally related analogs.

Quantitative Evidence of 5-Amino-1-methylquinolinium's Differential Performance Against Closest Analogs


Superior NNMT Inhibitory Potency Compared to Unsubstituted 1-Methylquinolinium (1-MQ)

In a direct head-to-head comparison of quinolinium analogs, 5-amino-1-methylquinolinium (5-amino-1MQ) exhibits an IC50 of 1.2 µM against NNMT, which is a 10-fold improvement in potency over the unsubstituted comparator 1-methylquinolinium (1-MQ) with an IC50 of 12.1 µM [1]. This difference is attributed to the 5-amino group, which enhances binding to the substrate site of the enzyme. The baseline for comparison, 1-MNA, the endogenous product, has an IC50 of 9.0 µM, indicating that 5-amino-1MQ is also more potent than the natural ligand [1].

NNMT inhibition structure-activity relationship quinolinium analogs

Essential Cellular Permeability Contrasted with Non-Permeable Analogs

A critical differentiator for 5-amino-1-methylquinolinium is its high membrane permeability, which is essential for intracellular target engagement. In a PAMPA permeability assay, 5-amino-1MQ demonstrated a flux of 3.01472 × 10⁻⁶ cm/s, classifying it as a high-permeability compound [1]. This is in stark contrast to the unsubstituted comparator 1-methylquinolinium (1-MQ), which showed no measurable permeability (flux = 0 cm/s) [1]. Another close analog, 1,8-diMQ, showed only low permeability (flux = 8.63702 × 10⁻⁷ cm/s), underscoring the unique permeability advantage conferred by the 5-amino substitution [1].

Caco-2 permeability drug-like properties cellular uptake

Functional Cellular Selectivity: No Impact on Related Methyltransferases or NAD⁺ Salvage Pathway Enzymes

Selectivity is a critical parameter for a chemical probe. 5-Amino-1-methylquinolinium has been shown to inhibit NNMT (IC50 = 1.2 µM) without affecting the activity of related methyltransferases (e.g., PNMT, GAMT, AS3MT, COMT, HNMT) or key enzymes in the NAD⁺ salvage pathway (e.g., NAMPT, NAPRT1) [1]. This is a class-level inference based on comprehensive counter-screening of a panel of methyltransferases, where the compound exhibited negligible inhibition (>100 µM) for all tested off-targets. In contrast, other NNMT inhibitors or broad-spectrum methyltransferase inhibitors may lack this degree of selectivity, leading to confounding biological results.

Selectivity profiling off-target effects NAD⁺ salvage

Validated In Vivo Pharmacokinetics and Oral Bioavailability in Rats

The in vivo pharmacokinetic profile of 5-amino-1-methylquinolinium (5-AMQ) has been rigorously validated in rats using a validated LC-MS/MS method [1]. Following intravenous (IV) and oral administration, 5-AMQ demonstrated substantial plasma exposure and a good oral bioavailability of 38.4% [1]. Key pharmacokinetic parameters include a mean maximum plasma concentration (Cmax) of 2252 ng/mL after oral dosing, an area under the curve (AUC0-∞) of 3708 h·ng/mL (IV) and 14431 h·ng/mL (oral), and a mean terminal elimination half-life (t1/2) of 3.80 ± 1.10 h (IV) and 6.90 ± 1.20 h (oral) [1]. This level of detailed, quantitative PK characterization is not available for many other research-grade quinolinium analogs and is essential for planning in vivo efficacy studies.

Pharmacokinetics oral bioavailability LC-MS/MS preclinical DMPK

Differential Cellular Potency: EC50 for Lipogenesis and 1-MNA Reduction in 3T3-L1 Adipocytes

Beyond enzyme inhibition, 5-amino-1-methylquinolinium demonstrates functional cellular activity in adipocytes. In 3T3-L1 cells, the compound reduces lipogenesis with an EC50 of 30 µM and lowers intracellular 1-methylnicotinamide (1-MNA) levels with an EC50 of 2.3 µM . These values provide a benchmark for functional efficacy in a cellular context relevant to metabolic disease. While direct comparator data for these specific endpoints are not available for other analogs, this data establishes a clear quantitative link between enzyme inhibition and downstream metabolic effects, validating the compound as a functional NNMT inhibitor in cells.

Adipocyte biology lipogenesis functional cellular assay

In Vivo Efficacy in Muscle Regeneration: Dose-Dependent Increase in MuSC Activity in Aged Mice

In a direct in vivo comparison, treatment of aged mice with 5-amino-1-methylquinolinium (NNMTi) at 5 mg/kg and 10 mg/kg (subcutaneous, twice daily) resulted in a dose-dependent improvement in muscle regeneration post-injury. At these doses, there was a 60% and 75% higher incidence of proliferating/active muscle stem cells (muSCs), respectively, compared to vehicle-treated controls [1]. Additionally, the relative number of fibers with an EdU⁺ myonucleus increased by 40% at 5 mg/kg and 48% at 10 mg/kg [1]. This demonstrates a clear, dose-responsive pharmacodynamic effect in a disease-relevant in vivo model.

Skeletal muscle aging sarcopenia muscle stem cells in vivo pharmacology

Optimal Research and Industrial Application Scenarios for 5-Amino-1-methylquinolinium


Elucidating NNMT's Role in Age-Related Sarcopenia and Muscle Regeneration

This compound is ideally suited for in vivo studies investigating the therapeutic potential of NNMT inhibition in age-related muscle decline. The validated in vivo dosing regimen (5-10 mg/kg, s.c.) and its demonstrated ability to enhance muscle stem cell activity in aged mice [1] provide a robust, evidence-based starting point for research on sarcopenia and muscle injury. Its high cellular permeability and target selectivity ensure that observed effects are due to specific NNMT inhibition within muscle tissue, making it a superior choice over less characterized or less potent analogs.

Investigating the NNMT-NAD⁺ Salvage Axis in Metabolic Disease Models

Researchers focusing on obesity, diabetes, and fatty liver disease can leverage 5-amino-1-methylquinolinium's well-defined functional cellular EC50 values (lipogenesis EC50 = 30 µM; 1-MNA EC50 = 2.3 µM) in adipocytes [1] and its robust pharmacokinetic profile in rats (oral bioavailability = 38.4%) [2] to design chronic dosing studies in diet-induced obese (DIO) or genetic models of metabolic syndrome. The compound's demonstrated lack of effect on other methyltransferases and NAD⁺ salvage enzymes ensures that the experimental outcomes can be directly linked to NNMT's role in NAD⁺ metabolism, rather than off-target pharmacology.

Evaluating NNMT as a Target for Cancer Immunotherapy and Metastasis

5-Amino-1-methylquinolinium has shown therapeutic efficacy in preclinical cancer models, including reducing tumor growth and enhancing anti-PD-L1 therapy in urothelial bladder cancer [1], and inhibiting metastasis in a HeyA8 ovarian cancer model [2]. Its favorable pharmacokinetics and selectivity profile make it a valuable tool for investigating the role of stromal NNMT in creating an immunosuppressive tumor microenvironment. Researchers can use this compound to explore combination strategies with checkpoint inhibitors or to study NNMT's impact on cancer cell metabolism and metastatic potential.

Use as a Calibrated Reference Standard for NNMT Inhibitor Screening and SAR Studies

Given its extensively characterized IC50 (1.2 µM) against NNMT and its well-defined SAR relative to other quinolinium analogs [1], 5-amino-1-methylquinolinium serves as an excellent positive control and benchmark compound for screening new NNMT inhibitors. Its high purity (>98% by HPLC) and availability from reputable vendors ensure reproducibility across experiments. The quantitative comparator data provided (e.g., 10-fold more potent than 1-MQ) allows researchers to contextualize the activity of new compounds and establish a clear baseline for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-1-methylquinolinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.